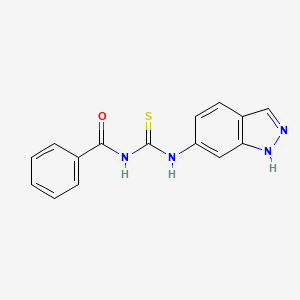

N-benzoyl-N'-(1H-indazol-6-yl)thiourea

Description

Contextual Background of Thiourea (B124793) Derivatives in Medicinal Chemistry and Materials Science

The foundation for the academic exploration of N-benzoyl-N'-(1H-indazol-6-yl)thiourea is built upon the extensive and diverse applications of its constituent chemical moieties. Both thiourea derivatives and the indazole ring system are well-established "privileged structures" in chemistry, each contributing unique properties that make their combination a logical step in the pursuit of novel molecular entities.

Thiourea and its derivatives are a class of organosulfur compounds recognized for their wide-ranging biological activities and versatile applications in coordination chemistry. nih.govnih.gov The thiourea scaffold, characterized by the N-(C=S)-N fragment, is a key pharmacophore in the design of therapeutic agents. nih.govnih.gov Its sulfur and nitrogen atoms act as both hydrogen bond donors and acceptors, enabling strong interactions with biological targets like enzymes and receptors. nih.gov This bonding capability is crucial for their function as enzyme inhibitors, with documented activity against urease, carbonic anhydrase, and various kinases. nih.govontosight.ainih.gov

Thiourea derivatives exhibit a remarkable spectrum of pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antioxidant activities. nih.govresearchgate.nethilarispublisher.com In ligand design, the "soft" sulfur and "hard" nitrogen atoms provide multiple coordination sites, making thioureas flexible and effective ligands for a variety of metal ions. nih.govmdpi.com This has led to the development of metal complexes with applications in catalysis and medicine, where the biological activity of the thiourea ligand can be enhanced upon coordination with a metal center. nih.gov

Table 1: Selected Biological Activities of Thiourea Derivatives

| Biological Activity | Examples of Target/Application | References |

|---|---|---|

| Anticancer | Inhibition of kinases (e.g., EGFR), induction of apoptosis | nih.govnih.govbeilstein-journals.org |

| Antimicrobial | Inhibition of bacterial DNA gyrase B, activity against Gram-positive and Gram-negative bacteria | ontosight.ainih.gov |

| Antifungal | Activity against various fungal pathogens like Aspergillus niger | nih.gov |

| Antiviral | Potential activity against viruses, including HIV | mdpi.com |

| Enzyme Inhibition | Inhibition of urease, carbonic anhydrase, tyrosinase | nih.govontosight.ainih.gov |

| Antioxidant | Scavenging of free radicals like DPPH | nih.gov |

Indazole, a fused heterocyclic system consisting of a benzene (B151609) ring and a pyrazole (B372694) ring, is a cornerstone in medicinal chemistry. researchgate.net Its rigid bicyclic structure serves as an excellent scaffold for developing ligands that can fit into the active sites of enzymes, particularly kinases. researchgate.net The indazole nucleus is present in a number of FDA-approved drugs, highlighting its therapeutic relevance. researchgate.netnih.gov For instance, Axitinib and Pazopanib are potent kinase inhibitors used in cancer therapy, while Benzydamine is used as a non-steroidal anti-inflammatory drug. researchgate.netnih.gov

Derivatives of indazole are known to possess a broad array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiparasitic properties. researchgate.netresearchgate.netasianpubs.org Specifically, the 6-aminoindazole core, a direct precursor to the moiety in the title compound, has been identified in numerous potent anticancer agents. researchgate.net The nitrogen atoms in the pyrazole ring can participate in hydrogen bonding, which is crucial for molecular recognition at biological targets. researchgate.net The thermodynamic stability of the 1H-indazole tautomer makes it the predominant and more stable form for synthetic and biological applications. researchgate.net

Table 2: Examples of Indazole-Containing FDA-Approved Drugs

| Drug Name | Therapeutic Use | Target/Mechanism of Action | References |

|---|---|---|---|

| Axitinib | Renal Cell Carcinoma | Tyrosine Kinase Inhibitor (VEGFR) | researchgate.net |

| Pazopanib | Renal Cell Carcinoma, Soft Tissue Sarcoma | Multi-kinase Inhibitor | nih.gov |

| Entrectinib | NSCLC, Solid Tumors | Kinase Inhibitor (ROS1, NTRK) | researchgate.netnih.gov |

| Benzydamine | Inflammation, Pain | Anti-inflammatory | researchgate.net |

| Granisetron | Nausea, Vomiting | 5-HT3 Receptor Antagonist | researchgate.netnih.gov |

N-acyl/aroyl thioureas are a specific subclass of thiourea derivatives that have garnered significant attention for their synthetic versatility and biological potential. mdpi.com The most common synthesis route involves the reaction of an in-situ generated acyl or aroyl isothiocyanate with a primary or secondary amine. nih.gov This method is highly efficient for creating diverse libraries of compounds for screening.

These compounds are not only valuable for their pharmacological properties but also as precursors for synthesizing a wide range of heterocyclic compounds, such as thiazoles and pyrimidines. hilarispublisher.com In coordination chemistry, N-aroyl thioureas act as bidentate ligands, coordinating with metal ions through the carbonyl oxygen and the thiocarbonyl sulfur atoms, forming stable chelate rings.

Current research trends focus on the development of N-acyl/aroyl thioureas as targeted therapeutic agents. By modifying the acyl/aroyl group and the amine substituent, researchers can fine-tune the electronic and steric properties of the molecule to enhance its selectivity and potency against specific biological targets, such as enzymes or receptors involved in cancer and infectious diseases. There is also a growing interest in their application as chemosensors and in materials science.

Research Rationale and Scope for Scholarly Investigation of this compound

The scientific rationale for a focused investigation of this compound is based on the principle of molecular hybridization. This approach involves combining two or more pharmacophores to create a new hybrid molecule with the potential for enhanced affinity, improved efficacy, or a novel mechanism of action compared to the individual components.

The indazole-6-yl moiety is a known component of potent kinase inhibitors, including those targeting Polo-like kinase 4 (PLK4), which is implicated in cancer progression. hilarispublisher.comresearchgate.net The benzoylthiourea (B1224501) fragment is also associated with a wide range of biological activities, including anticancer and enzyme-inhibitory effects. nih.govresearchgate.net The synthesis of this compound is a logical endeavor to explore whether the synergistic combination of these two scaffolds can produce a novel and potent bioactive agent.

The scope of a scholarly investigation would encompass the complete chemical and biological characterization of the compound. This would include:

Chemical Synthesis and Purification: Development of an efficient and reproducible synthetic pathway.

Structural Elucidation: Comprehensive characterization using spectroscopic methods (NMR, IR, Mass Spectrometry) and single-crystal X-ray diffraction to confirm its exact molecular structure and conformation. nih.gov

Computational Studies: In silico analysis, such as molecular docking, to predict potential biological targets (e.g., protein kinases) and understand binding interactions. nih.govresearchgate.net

Biological Screening: In vitro evaluation of its activity against a panel of relevant targets, such as cancer cell lines (e.g., breast, lung, colon) and specific enzymes, to identify its primary biological effects. nih.gov

Aims and Objectives of Comprehensive Academic Study

The primary aim of a comprehensive academic study on this compound is to synthesize this novel compound and systematically evaluate its potential as a bioactive molecule.

The specific objectives to achieve this aim are:

To Synthesize and Characterize: To establish a reliable synthetic protocol for this compound from commercially available starting materials, such as 6-aminoindazole and benzoyl isothiocyanate, and to fully characterize the final product to confirm its identity and purity.

To Determine Molecular Structure: To obtain a single crystal of the compound and determine its three-dimensional structure via X-ray crystallography, providing insights into intramolecular bonding and intermolecular interactions.

To Predict Biological Targets: To perform molecular docking studies against a library of known drug targets, particularly protein kinases implicated in cancer, to identify high-probability interaction partners and guide experimental screening.

To Evaluate In Vitro Anticancer Activity: To screen the compound for its cytotoxic effects against a panel of human cancer cell lines to determine its antiproliferative potential and calculate IC50 values. nih.gov

To Investigate Mechanism of Action: Should significant anticancer activity be observed, further objectives would include preliminary mechanistic studies, such as apoptosis assays or specific enzyme inhibition assays, based on the predictions from docking studies. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

N-(1H-indazol-6-ylcarbamothioyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4OS/c20-14(10-4-2-1-3-5-10)18-15(21)17-12-7-6-11-9-16-19-13(11)8-12/h1-9H,(H,16,19)(H2,17,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOQDSDCNVCRLFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)C=NN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601329556 | |

| Record name | N-(1H-indazol-6-ylcarbamothioyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601329556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24820215 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

866049-27-6 | |

| Record name | N-(1H-indazol-6-ylcarbamothioyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601329556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Benzoyl N 1h Indazol 6 Yl Thiourea

Retrosynthetic Analysis and Key Precursors for N-benzoyl-N'-(1H-indazol-6-yl)thiourea

Retrosynthetic analysis of this compound identifies the central C-N bonds of the thiourea (B124793) group as the primary points for logical disconnection. This approach simplifies the target molecule into more readily available or synthesizable precursors.

The most direct retrosynthetic pathway involves two key disconnections:

Disconnection of the N'-indazole bond: This breaks the molecule into benzoyl isothiocyanate and 1H-indazol-6-amine. This is the most common and practical approach.

Disconnection of the N-benzoyl bond: This would yield benzamide (B126) and indazol-6-yl isothiocyanate, a less common route due to the relative reactivity of the precursors.

Following the first, more conventional pathway, the key precursors for the synthesis of this compound are identified as:

Benzoyl Isothiocyanate: This electrophilic intermediate contains the required benzoyl group and the isothiocyanate functionality. It is typically not isolated but generated in situ from more stable starting materials.

1H-Indazol-6-amine: This nucleophilic precursor provides the indazole heterocyclic system, which is a crucial pharmacophore in many biologically active molecules.

The benzoyl isothiocyanate itself can be retrosynthetically disconnected at the acyl C-N bond, leading back to a benzoyl halide (such as benzoyl chloride) and a source of thiocyanate (B1210189) ion (e.g., potassium, sodium, or ammonium (B1175870) thiocyanate). Therefore, the synthesis fundamentally relies on three primary building blocks: a benzoyl derivative, a thiocyanate salt, and an indazole-containing amine.

Conventional Synthetic Routes for Thiourea Derivatives

Traditional methods for synthesizing N-acyl thiourea derivatives are robust and well-documented, typically involving a two-step, one-pot process.

Reaction of Benzoyl Chlorides with Thiocyanates to Form Isothiocyanates

The formation of the key intermediate, benzoyl isothiocyanate, is conventionally achieved through the reaction of benzoyl chloride with a thiocyanate salt. This reaction is typically performed in an anhydrous solvent like acetone (B3395972) or dichloromethane. The process involves the nucleophilic attack of the thiocyanate ion on the electrophilic carbonyl carbon of benzoyl chloride, leading to the displacement of the chloride ion. The resulting benzoyl thiocyanate intermediate then rearranges to form the more stable benzoyl isothiocyanate. The reaction is often exothermic and results in the precipitation of an inorganic salt (e.g., KCl or NaCl), which can be removed by filtration.

The choice of thiocyanate salt and solvent can influence the reaction rate and yield. Ammonium thiocyanate and potassium thiocyanate are commonly used. Catalysts, such as phase-transfer catalysts like PEG-400, can be employed to enhance the reaction efficiency.

Table 1: Selected Conditions for Benzoyl Isothiocyanate Synthesis

| Benzoyl Source | Thiocyanate Salt | Catalyst | Solvent(s) | Temperature | Reference(s) |

|---|---|---|---|---|---|

| Benzoyl chloride | Ammonium thiocyanate | None | Acetone | Reflux | |

| Benzoyl chloride | Potassium thiocyanate (KSCN) | PEG-400 | Dichloromethane / Acetone | 20°C |

Condensation Reactions with Substituted Amines, Specifically Indazole-containing Amines

Once the benzoyl isothiocyanate is formed, it is reacted directly with an amine without isolation. For the synthesis of the title compound, 1H-indazol-6-amine is added to the reaction mixture. The reaction proceeds via a nucleophilic addition mechanism where the primary amino group of the indazole attacks the central electrophilic carbon atom of the isothiocyanate group (-N=C=S). This condensation step forms the N,N'-disubstituted thiourea backbone. The reaction is typically stirred at room temperature or with gentle heating to ensure completion. The final product can then be isolated and purified, often through recrystallization.

Table 2: General Conditions for Condensation of Benzoyl Isothiocyanate with Amines

| Isothiocyanate Source | Amine | Solvent | Conditions | Reference(s) |

|---|---|---|---|---|

| In situ from Benzoyl chloride/NH4SCN | 3,4-dichloroaniline | Acetone | Reflux, 2 hours | |

| In situ from Benzoyl chloride/KSCN | Heterocyclic amine | Acetone | Room Temperature |

Advanced Synthetic Strategies and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the development of more efficient, environmentally friendly, and versatile methodologies. These include the use of microwave irradiation and various catalytic systems.

Microwave-Assisted Synthesis Protocols

Mic

Solvent-Free and Environmentally Benign Methods

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of organic compounds to minimize the use and generation of hazardous substances. researchgate.net For the synthesis of this compound and related compounds, several environmentally benign methods are being explored, moving away from traditional solvent-based syntheses.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. heteroletters.org In the context of synthesizing the precursors for this compound, microwave-assisted methods can be particularly effective. For instance, the synthesis of the indazole core, a key component of the target molecule, can be achieved through microwave-assisted intramolecular cyclization of arylhydrazones. researchgate.net This approach significantly reduces the reaction time from hours to minutes and often results in higher product yields. heteroletters.org

Ultrasound-Assisted Synthesis:

Ultrasonic irradiation is another green chemistry technique that can be applied to the synthesis of thiourea derivatives. researchgate.net The use of ultrasound can enhance reaction rates and yields through the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures. rasayanjournal.co.in This method has been successfully employed in the synthesis of various substituted thioureas and other heterocyclic compounds, often under mild and solvent-free conditions. researchgate.netnih.gov The application of ultrasound can lead to cleaner reactions with easier work-up procedures. nih.gov

Solvent-free reactions, often facilitated by microwave or ultrasound energy, represent a significant advancement in the environmentally benign synthesis of chemical compounds. taylorfrancis.com These methods reduce the environmental impact by eliminating the need for potentially toxic and volatile organic solvents.

Optimization of Reaction Conditions and Yield Enhancement

The yield and purity of this compound are highly dependent on the reaction conditions. The general synthesis route likely involves the reaction of 6-aminoindazole with benzoyl isothiocyanate. The optimization of this reaction would typically involve a systematic study of various parameters.

Key Parameters for Optimization:

Solvent: While solvent-free methods are preferred for their environmental benefits, in cases where a solvent is necessary, the choice of solvent can significantly impact the reaction. Solvents such as acetone or ethanol (B145695) are often used for the synthesis of similar thiourea derivatives.

Temperature: The reaction temperature is a critical factor. While some reactions proceed at room temperature, others may require heating to achieve a reasonable rate and yield. Optimization studies would determine the ideal temperature that maximizes yield while minimizing the formation of byproducts.

Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time. Insufficient reaction time will lead to incomplete conversion, while prolonged times may result in the degradation of the product.

Stoichiometry of Reactants: The molar ratio of the reactants, namely 6-aminoindazole and benzoyl isothiocyanate, needs to be carefully controlled. A slight excess of one reactant might be beneficial to drive the reaction to completion, but a large excess could complicate the purification process.

Catalyst: While many thiourea syntheses proceed without a catalyst, in some cases, a base or an acid catalyst might be employed to enhance the reaction rate. The choice and concentration of the catalyst would be a key point for optimization.

The following interactive table illustrates a hypothetical optimization study for the synthesis of this compound, showcasing how different parameters could be varied to enhance the yield.

| Entry | Solvent | Temperature (°C) | Time (h) | Molar Ratio (Amine:Isothiocyanate) | Yield (%) |

| 1 | Acetone | 25 | 8 | 1:1 | 65 |

| 2 | Acetone | 50 | 4 | 1:1 | 78 |

| 3 | Ethanol | 78 | 4 | 1:1 | 85 |

| 4 | Ethanol | 78 | 6 | 1:1.2 | 92 |

| 5 | Toluene | 110 | 2 | 1:1.2 | 88 |

This table is for illustrative purposes and does not represent actual experimental data.

Isolation and Purification Techniques for the Compound

After the synthesis is complete, the crude this compound needs to be isolated and purified to remove any unreacted starting materials, reagents, and byproducts. The choice of purification method depends on the physical properties of the compound and the nature of the impurities.

Common Isolation and Purification Techniques:

Filtration: If the product precipitates out of the reaction mixture as a solid, it can be isolated by simple filtration. The solid is then typically washed with a suitable solvent to remove soluble impurities.

Recrystallization: This is a widely used technique for purifying solid compounds. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. As the solution cools, the pure compound crystallizes out, leaving the impurities dissolved in the solvent. The choice of solvent is crucial for successful recrystallization. A mixture of solvents, such as dichloromethane/hexane, might be employed.

Column Chromatography: For more challenging purifications, or when dealing with oily products, column chromatography is the method of choice. A solution of the crude product is passed through a column packed with a stationary phase, such as silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase) is used to elute the components of the mixture at different rates, allowing for their separation. The fractions are collected and the solvent is evaporated to yield the pure compound.

The purity of the final product is typically assessed using analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Structural Elucidation and Advanced Spectroscopic Characterization of N Benzoyl N 1h Indazol 6 Yl Thiourea

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including FT-IR and Raman spectroscopy, are essential for identifying the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation corresponding to molecular vibrations.

Fourier Transform Infrared (FT-IR) Spectroscopy

An FT-IR spectrum of N-benzoyl-N'-(1H-indazol-6-yl)thiourea would be expected to show characteristic absorption bands for the N-H, C=O (amide), C=S (thiourea), and C=C/C=N (aromatic) stretching and bending vibrations. However, specific peak frequencies (in cm⁻¹) and their corresponding assignments are not available in the public domain.

Raman Spectroscopy Applications in Structural Insights

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. Analysis of the Raman spectrum for this compound would help in confirming the molecular backbone and the symmetry of the functional groups. No experimental Raman data for this compound has been found.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment and Connectivity

The ¹H NMR spectrum would reveal the chemical environment of each proton, their integrations corresponding to the number of protons, and their splitting patterns (multiplicity) indicating adjacent protons. This would allow for the assignment of protons on the benzoyl and indazolyl rings, as well as the N-H protons of the thiourea (B124793) linkage. Specific chemical shifts (δ) and coupling constants (J) are required for a complete analysis but are not available.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton and Hybridization

A ¹³C NMR spectrum would identify all unique carbon atoms in the molecule, including those of the carbonyl (C=O) and thiocarbonyl (C=S) groups, and the aromatic carbons of the two ring systems. This data is crucial for confirming the carbon framework of the molecule. No reported ¹³C NMR data for this compound could be located.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment

Two-dimensional NMR techniques are indispensable for the unambiguous assignment of all proton and carbon signals, especially in complex molecules.

COSY (Correlation Spectroscopy) would establish ¹H-¹H spin-spin couplings, revealing which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded ¹H and ¹³C atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are separated by two or three bonds, which is critical for connecting the different fragments of the molecule.

Without the raw or processed data from these experiments, a complete and verified assignment of the molecular structure is not possible. Further empirical research and publication of these spectral data are necessary for a complete scientific article on the structural characterization of this compound.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the structure of newly synthesized compounds. Through high-resolution mass spectrometry and fragmentation analysis, a detailed picture of the compound's elemental composition and connectivity can be achieved.

High-resolution mass spectrometry provides the exact mass of a molecule with high precision, which allows for the determination of its elemental formula. For this compound, with the chemical formula C₁₅H₁₂N₄OS, the theoretical exact mass can be calculated.

Table 1: Theoretical Exact Mass Calculation for C₁₅H₁₂N₄OS

| Element | Count | Atomic Mass | Total Mass |

|---|---|---|---|

| Carbon (C) | 15 | 12.000000 | 180.000000 |

| Hydrogen (H) | 12 | 1.007825 | 12.093900 |

| Nitrogen (N) | 4 | 14.003074 | 56.012296 |

| Oxygen (O) | 1 | 15.994915 | 15.994915 |

| Sulfur (S) | 1 | 31.972071 | 31.972071 |

| Total | | | 296.073182 |

In an HRMS experiment, the protonated molecule ([M+H]⁺) would be observed. The expected m/z value for this ion would be approximately 297.0809. The high accuracy of HRMS, typically within 5 ppm, allows for the unambiguous confirmation of the elemental composition, distinguishing it from other potential structures with the same nominal mass.

The fragmentation pattern in mass spectrometry provides a molecular fingerprint, offering insights into the compound's structure. While a specific experimental spectrum for this compound is not detailed in the available literature, a probable fragmentation pathway can be proposed based on the known fragmentation of benzoylthiourea (B1224501) and indazole derivatives. tsijournals.comnih.govresearchgate.netresearchgate.net

The molecular ion peak (M⁺) would be expected at m/z 296. Key fragmentation pathways would likely involve the cleavage of the amide and thiourea bonds.

Cleavage of the N-C bond (benzoyl side): This would lead to the formation of the benzoyl cation at m/z 105 and the [M-C₇H₅O]⁺ fragment.

Cleavage of the N-C bond (indazole side): This could result in the formation of an indazolyl-isothiocyanate fragment or related ions.

Loss of isothiocyanic acid (HNCS): A common fragmentation pathway for thioureas.

Fragmentation of the indazole ring: The indazole moiety itself can undergo characteristic ring cleavages.

Table 2: Predicted Key Fragment Ions for this compound

| m/z (predicted) | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 296 | [C₁₅H₁₂N₄OS]⁺ | Molecular Ion (M⁺) |

| 191 | [C₈H₇N₄S]⁺ | Loss of benzoyl group [M - C₇H₅O]⁺ |

| 133 | [C₇H₇N₃]⁺ | 6-aminoindazole cation |

| 118 | [C₇H₆N₂]⁺ | Indazole fragment |

This predicted pattern allows for the structural confirmation by matching observed fragment ions to these theoretically derived structures. miamioh.edu

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, including UV-Vis absorption and photoluminescence, provides information about the electronic transitions within the molecule and its potential for optoelectronic applications.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic benzoyl and indazole rings, as well as the thiourea chromophore. The extended conjugation between these moieties will likely influence the position and intensity of these bands.

Based on related structures, characteristic absorption maxima are anticipated. researchgate.net The benzoyl group typically exhibits a strong absorption band around 240-280 nm. The indazole ring system also absorbs in the UV region. The thiocarbonyl group (C=S) of the thiourea linkage has a weaker n → π* transition at longer wavelengths.

Table 3: Expected UV-Vis Absorption Maxima and Electronic Transitions

| Wavelength Range (nm) | Type of Transition | Associated Chromophore |

|---|---|---|

| 240 - 290 | π → π* | Benzoyl group, Indazole ring |

| 290 - 350 | π → π* | Extended conjugated system |

The solvent used for analysis can influence the position of these peaks due to solvatochromic effects.

Indazole derivatives have been shown to exhibit photoluminescence, making them candidates for applications in optoelectronic devices. mdpi.comsocietechimiquedefrance.fr The fluorescence properties of this compound would be dependent on the efficiency of radiative decay from the excited state.

Upon excitation at a wavelength corresponding to one of its absorption maxima, the molecule could emit light at a longer wavelength (a Stokes shift). The emission spectrum would provide information on the energy of the first singlet excited state. The quantum yield of fluorescence would determine the efficiency of this emission process. The presence of the thiourea group, with its heavy sulfur atom, could potentially lead to enhanced intersystem crossing and phosphorescence at low temperatures.

Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not available, analysis of similar N-benzoyl-N'-arylthiourea structures allows for a detailed prediction of its solid-state conformation. asianpubs.orgarpnjournals.orgnih.govresearchgate.netnih.gov

The molecule is expected to adopt a conformation stabilized by an intramolecular hydrogen bond between the N-H of the thiourea and the carbonyl oxygen of the benzoyl group, forming a pseudo-six-membered ring. This is a common feature in related structures. nih.gov

In the crystal lattice, intermolecular hydrogen bonds are expected to play a crucial role in the packing arrangement. The other N-H group of the thiourea and the N-H of the indazole ring are likely to act as hydrogen bond donors, while the sulfur atom of the thiocarbonyl group and the nitrogen atoms of the indazole ring can act as acceptors. These interactions lead to the formation of supramolecular architectures, such as chains or sheets.

Table 4: Predicted Bond Lengths and Angles Based on Analogous Structures

| Bond/Angle | Predicted Value | Comments |

|---|---|---|

| C=S bond length | ~1.68 Å | Typical for a thiourea derivative |

| C=O bond length | ~1.22 Å | Typical for a benzoyl group |

| C-N (thiourea) bond lengths | ~1.35 - 1.40 Å | Indicative of partial double bond character |

| Dihedral angle (Benzoyl-Thiourea) | Planar or near-planar | Due to conjugation and intramolecular H-bond |

These structural parameters are critical for understanding the molecule's shape, reactivity, and interactions in a biological or material context.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray diffraction (PXRD) is a non-destructive analytical technique used to characterize the crystalline nature of a bulk sample. The resulting diffraction pattern is a fingerprint of the crystalline phase or phases present. For this compound, a PXRD analysis would be used to confirm the phase purity of a synthesized batch, identify different polymorphic forms if they exist, and monitor crystalline transformations under various conditions. While PXRD data is commonly reported for new chemical entities, no such data has been published for this compound.

Elemental Composition Verification and Thermal Analysis

Elemental Analysis (CHN/S)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This analysis is critical for verifying the empirical formula of a newly synthesized compound. For this compound (C₁₅H₁₂N₄OS), the theoretical elemental composition can be calculated. Experimental values obtained from an elemental analyzer should ideally be within ±0.4% of the theoretical values to confirm the compound's purity and elemental makeup. Specific experimental data from such an analysis for the title compound is not available in the reviewed literature.

Table 1: Theoretical Elemental Composition of this compound (Note: This table is based on theoretical calculations as no experimental data was found.)

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon | C | 12.01 | 15 | 180.15 | 60.79 |

| Hydrogen | H | 1.01 | 12 | 12.12 | 4.09 |

| Nitrogen | N | 14.01 | 4 | 56.04 | 18.92 |

| Oxygen | O | 16.00 | 1 | 16.00 | 5.40 |

| Sulfur | S | 32.07 | 1 | 32.07 | 10.83 |

| Total | 296.38 | 100.00 |

Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Pathways

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique provides valuable information about the thermal stability of a compound, its decomposition pattern, and the composition of the final residue. A TGA curve for this compound would show the temperature at which the compound begins to decompose and the number of decomposition steps involved. This information is crucial for understanding the material's thermal properties. Studies on other benzoylthiourea derivatives have revealed a range of thermal stabilities and decomposition profiles, but no TGA data specific to this compound has been reported.

Coordination Chemistry of N Benzoyl N 1h Indazol 6 Yl Thiourea

Ligand Design Principles and Coordination Potential of Thiourea (B124793) Derivatives

N-acyl-N'-substituted thioureas are a class of ligands that have garnered significant attention in coordination chemistry due to their versatile binding capabilities and the stable complexes they form with a wide array of metal ions. The structure of N-benzoyl-N'-(1H-indazol-6-yl)thiourea incorporates several key features that define its potential as a chelating agent.

Identification of Potential Donor Atoms (Sulfur, Nitrogen, Oxygen)

The coordination potential of this compound is derived from the presence of multiple potential donor atoms: a soft sulfur (S) atom in the thiocarbonyl group (C=S), a hard oxygen (O) atom in the carbonyl group (C=O), and several nitrogen (N) atoms within the thiourea backbone and the indazole ring. researchgate.net

The combination of both hard and soft donor sites within a single molecule allows for versatile coordination behavior, enabling it to bond effectively with a variety of metal centers based on the Hard and Soft Acids and Bases (HSAB) principle. The flexibility of the thiourea backbone is enhanced by its ability to exist in tautomeric forms (thione ↔ thiol), which facilitates different modes of coordination.

Predicted Chelation Modes and Coordination Preferences with Metal Centers

Thiourea derivatives can coordinate to metal ions as either neutral or anionic ligands, acting in a monodentate, bidentate, or even multidentate fashion. mdpi.com For this compound, the following coordination modes are predicted:

S-Monodentate Coordination: The ligand can coordinate as a neutral molecule through the soft thiocarbonyl sulfur atom. This is a common binding mode, particularly with soft metal ions like Pt(II) and Pd(II). researchgate.netresearchgate.net

O,S-Bidentate Chelation: This is the most prevalent coordination mode for N-benzoylthiourea derivatives. researchgate.net Following deprotonation of the N-H proton situated between the carbonyl and thiocarbonyl groups, the resulting monoanionic ligand chelates to a metal center via the carbonyl oxygen and the thiolate sulfur atoms. This arrangement forms a highly stable six-membered ring, a structural feature that enhances the thermodynamic stability of the resulting complex due to the chelate effect. researchgate.net

N,S-Bidentate Chelation: In some cases, coordination may occur through one of the nitrogen atoms and the sulfur atom. For instance, N-alkyl-N′-acylthioureas have shown an N',S mode of coordination with Pt(II). researchgate.net The involvement of the pyridine (B92270) nitrogen in N'-(2-pyridinyl)thiourea derivatives to form S,N-bidentate complexes is also well-documented. nuph.edu.ua A similar N,S-chelation involving a nitrogen atom from the indazole ring of this compound is also conceivable.

The preference for a particular chelation mode is influenced by the nature of the metal ion, the reaction conditions, and the steric and electronic properties of the substituents on the thiourea framework.

Synthesis of Metal Complexes with this compound

The synthesis of metal complexes with thiourea derivatives is typically straightforward, often accomplished through one-pot reactions in common organic solvents.

Preparation of Transition Metal Complexes (e.g., Cu(II), Ni(II), Co(II), Ru(II), Pd(II), Pt(II))

The general procedure for synthesizing transition metal complexes with N-benzoylthiourea ligands involves the reaction of the ligand with a metal salt in a suitable solvent such as ethanol (B145695), methanol (B129727), or acetone (B3395972). ksu.edu.trresearchgate.net For the common O,S-bidentate chelation, the reaction is performed with a metal salt of a weak acid (e.g., acetate) or in the presence of a weak base to facilitate the deprotonation of the ligand.

A typical synthesis involves dissolving the this compound ligand and a metal salt, such as nickel(II) chloride, cobalt(II) acetate (B1210297), or palladium(II) chloride, in a solvent and stirring the mixture, sometimes with gentle heating. researchgate.netksu.edu.tr The resulting metal complexes often precipitate from the solution upon formation or after cooling and can be isolated by filtration. The stoichiometry of the complexes is generally [ML₂] for square planar or tetrahedral metals (e.g., Ni(II), Cu(II), Pd(II), Pt(II)) and [ML₃] for octahedral metals (e.g., Co(III)). researchgate.netresearchgate.net

For instance, reactions of various 1-benzoyl-(3,3-disubstituted)thiourea ligands with cobalt(II) acetate in a 3:1 ligand-to-metal ratio yield octahedral [Co(III)L₃] complexes, where the Co(II) is oxidized to Co(III) during the reaction. researchgate.net Similarly, complexes of Ni(II) and Pt(II) are readily synthesized from their respective chloride salts. researchgate.net

Influence of Metal Ions on Complex Stability and Geometry

The identity of the central metal ion plays a crucial role in determining the stoichiometry, stability, and geometry of the final complex. The coordination preferences of the metal ion, including its ionic radius, charge, and d-electron configuration, dictate the resulting structure.

Cobalt (Co): Cobalt(II) readily oxidizes to the more stable d⁶ Cobalt(III) state in the presence of N-benzoylthiourea ligands, forming diamagnetic, octahedral complexes with a 1:3 metal-to-ligand ratio, [CoL₃]. researchgate.net These complexes are particularly stable due to the favorable ligand field stabilization energy of the low-spin d⁶ configuration in an octahedral environment.

Nickel (Ni): Nickel(II), with its d⁸ electron configuration, typically forms square planar, diamagnetic [NiL₂] complexes with strong-field chelating ligands like deprotonated N-benzoylthioureas. nih.govcore.ac.uk The resulting complexes are often red, orange, or yellow. Distorted octahedral geometries are also possible. nih.gov

Copper (Cu), Palladium (Pd), Platinum (Pt): These d⁸ and d⁹ ions also commonly form square planar [ML₂] complexes. nih.govresearchgate.net Platinum(II) complexes with N,N-dialkyl-N′-acylthiourea ligands have been shown to adopt a square planar geometry with the ligands chelating in a cis or, more rarely, a trans configuration. researchgate.net

The stability of these complexes is generally high, attributable to the formation of the stable six-membered chelate ring upon O,S-coordination.

Structural and Electronic Characterization of Metal Complexes

A combination of spectroscopic and analytical techniques is employed to elucidate the structure and electronic properties of the synthesized metal complexes, confirming the coordination mode of the ligand and the geometry around the metal center.

FT-IR Spectroscopy: Infrared spectroscopy is a primary tool for confirming the coordination of the this compound ligand. The key diagnostic bands are those of the C=O, C=S, and N-H groups. Upon O,S-bidentate coordination, the following changes are typically observed:

The ν(N-H) stretching vibration, present in the free ligand, disappears in the spectrum of the complex, indicating deprotonation. ksu.edu.tr

The ν(C=O) stretching band shifts to a lower frequency (red shift) due to the coordination of the carbonyl oxygen to the metal ion, which weakens the C=O double bond. jocpr.com

The bands associated with the thioamide group, which have contributions from ν(C=S) and ν(C-N) vibrations, show significant shifts, confirming the involvement of the sulfur atom in coordination. ksu.edu.tr

New bands appear at lower frequencies, which are attributed to the formation of M-O and M-S bonds.

| Assignment | Free Ligand (Typical Range) | Metal Complex (Typical Range) | Inference |

|---|---|---|---|

| ν(N-H) | 3100-3300 | Absent | Deprotonation and coordination |

| ν(C=O) | 1650-1730 | 1600-1670 (Red Shift) | Coordination via carbonyl oxygen |

| ν(C=S) + ν(C-N) | 1150-1250 and ~1400 | Shifted | Coordination via thiolate sulfur |

| ν(M-O) / ν(M-S) | Absent | 400-600 | Formation of new metal-ligand bonds |

Electronic (UV-Vis) Spectroscopy: The electronic absorption spectra of the complexes provide valuable information about the coordination geometry. The spectra typically show intense bands in the UV region arising from intra-ligand (π→π*) transitions and ligand-to-metal charge transfer (LMCT) bands. The lower energy d-d transitions in the visible region are characteristic of the metal ion and its coordination environment.

| Metal Ion | Typical Geometry | Magnetic Property | Predicted d-d Transitions |

|---|---|---|---|

| Co(III) (d⁶) | Octahedral | Diamagnetic | Two spin-allowed transitions (e.g., ¹A₁g → ¹T₁g, ¹A₁g → ¹T₂g) |

| Ni(II) (d⁸) | Square Planar | Diamagnetic | Transitions typically observed in the 16,000-25,000 cm⁻¹ range |

| Cu(II) (d⁹) | Square Planar | Paramagnetic | A broad band corresponding to transitions to the empty d(x²-y²) orbital |

For example, the electronic spectra of octahedral Co(III) complexes show characteristic bands for a low-spin d⁶ system. nih.gov Diamagnetic, square planar Ni(II) complexes exhibit d-d transition bands that are indicative of this geometry. nih.gov

NMR Spectroscopy: For diamagnetic complexes such as those of Ni(II), Pd(II), Pt(II), and Co(III), ¹H and ¹³C NMR spectroscopy serves as a powerful tool for characterization in solution. The most significant feature in the ¹H NMR spectrum of a complex formed via O,S-chelation is the disappearance of the signal corresponding to the acidic N-H proton, confirming its removal upon coordination. jocpr.com Shifts in the signals of the aromatic protons of the benzoyl and indazole rings also provide evidence of complexation.

Theoretical and Computational Studies of N Benzoyl N 1h Indazol 6 Yl Thiourea

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. DFT calculations are widely employed to predict the properties of N-acylthiourea derivatives by modeling the behavior of electrons. A comprehensive theoretical study of related amino benzoyl thiourea (B124793) derivatives has been successfully conducted using DFT with the B3LYP functional and 6-311++G(d,p) basis sets to support experimental results. rsc.org

The first step in a computational study is geometry optimization, where the molecule's lowest energy structure is determined. For N-benzoyl-N'-(1H-indazol-6-yl)thiourea, this process reveals the most stable three-dimensional arrangement of its atoms, including bond lengths, bond angles, and dihedral angles.

A key feature of N-benzoylthiourea derivatives is the potential for different conformations due to rotation around the C-N bonds of the thiourea bridge. psu.edu Theoretical studies on analogous N-benzoyl-N'-phenylthiourea compounds consistently show that the most stable conformation is stabilized by an intramolecular hydrogen bond. psu.edu This bond forms between the carbonyl oxygen (C=O) and the adjacent N-H proton, creating a pseudo-six-membered ring. psu.edu This interaction imparts significant rigidity to the central part of the molecule. ajrconline.org For this compound, the benzoyl and indazolyl groups are expected to adopt trans and cis positions, respectively, relative to the thiocarbonyl (C=S) sulfur atom. This arrangement is a common feature in related crystal structures. researchgate.net

The indazole and benzoyl rings are generally not coplanar with the thiourea moiety. In a similar molecule, N-benzoyl-N'-(2-chloro-3-pyridyl)thiourea, the thiourea group forms significant dihedral angles with both the benzene (B151609) and pyridyl rings. psu.edu A similar non-planar structure is expected for this compound.

Table 1: Representative Optimized Geometrical Parameters for a Related N-benzoylthiourea Moiety

| Parameter | Bond Length (Å) / Angle (°) | Description |

|---|---|---|

| C=O | ~1.22 Å | Elongated due to intramolecular H-bonding asianpubs.org |

| C=S | ~1.67 Å | Typical thiocarbonyl bond length researchgate.net |

| N-H···O | ~1.94 Å | Intramolecular hydrogen bond distance psu.edu |

| ∠(N-C-S) | ~124° | Angle within the thiourea core researchgate.net |

| Dihedral Angle | Variable | Angle between the planar benzoyl and indazolyl groups |

Note: Data is illustrative and based on closely related N-benzoyl-N'-arylthiourea structures.

The electronic properties of a molecule are crucial for understanding its reactivity. DFT calculations provide valuable information on the distribution of electrons and energy levels of molecular orbitals.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining molecular stability and chemical reactivity. nih.gov A smaller energy gap suggests higher reactivity. nih.gov In related benzoylthiourea (B1224501) derivatives, the HOMO is often localized on the thiourea group and the phenyl ring, while the LUMO can be distributed across the benzoylthiourea moiety. psu.edu For this compound, the indazole ring is also expected to contribute significantly to the frontier orbitals.

Molecular Electrostatic Potential (MEP): The MEP map is a visual tool used to identify the electron-rich and electron-poor regions of a molecule. rsc.org It plots the electrostatic potential on the electron density surface, allowing for the prediction of sites for electrophilic and nucleophilic attack. In an MEP map:

Red regions indicate negative electrostatic potential (electron-rich areas), which are susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen, nitrogen, and sulfur.

Blue regions represent positive electrostatic potential (electron-deficient areas), which are prone to nucleophilic attack. These are usually located around hydrogen atoms, particularly those involved in N-H bonds.

Green regions signify neutral potential.

For this compound, the most negative potential (red) is expected around the carbonyl oxygen and thiocarbonyl sulfur atoms, while the most positive regions (blue) would be associated with the N-H protons.

Table 2: Frontier Orbital Energies and Related Parameters for an Analogous Thiourea Derivative

| Parameter | Typical Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.0 to -6.5 | Electron-donating ability |

| ELUMO | -1.5 to -2.0 | Electron-accepting ability |

| Energy Gap (ΔE) | ~4.5 | Chemical reactivity and stability nih.gov |

Note: Values are representative and derived from DFT studies on similar aromatic thiourea compounds.

DFT calculations can accurately predict various spectroscopic properties, which serves as a powerful tool for interpreting and validating experimental data. mdpi.com

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are highly valuable for assigning signals in experimental spectra. rsc.org The calculations take into account the electronic environment of each nucleus. For this compound, the proton signals for the N-H groups are of particular interest. The proton involved in the intramolecular hydrogen bond is expected to appear significantly downfield in the ¹H NMR spectrum, often above 11 ppm in DMSO-d₆ solvent, which is a characteristic feature of this class of compounds. hilarispublisher.com

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and intensities of a molecule's functional groups. rsc.org For this compound, key predicted vibrations would include the N-H stretching, C=O stretching, C=S stretching, and aromatic C-H and C=C stretching vibrations. The C=O stretching frequency is often observed at a lower wavenumber than expected for a typical ketone due to its involvement in the strong intramolecular hydrogen bond. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and simulate the UV-Visible absorption spectrum. rsc.org The calculations can identify the specific molecular orbitals involved in the main absorption bands, typically corresponding to π → π* and n → π* transitions within the aromatic rings and the thiourea-carbonyl chromophore.

Molecular Dynamics Simulations for Conformational Dynamics and Stability

While DFT calculations provide a static picture of the most stable conformation, Molecular Dynamics (MD) simulations offer insights into the molecule's behavior over time at a given temperature. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals conformational dynamics, stability, and flexibility.

For this compound, MD simulations could be used to:

Assess the stability of the intramolecular hydrogen bond at different temperatures.

Explore the rotational freedom of the benzoyl and indazolyl rings relative to the thiourea bridge.

Simulate how the molecule interacts with solvent molecules, providing a more realistic model of its behavior in solution.

Computational Studies in Ligand-Target Interactions

Molecular Docking for Binding Mode Prediction with Biological Macromolecules (e.g., Enzymes, Receptors)

While molecular docking studies have been performed on various benzoylthiourea derivatives to predict their binding modes with biological targets like enzymes and receptors, specific docking studies for this compound have not been reported in the available literature. nih.govunair.ac.id In general, molecular docking of thiourea derivatives aims to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the active site of a protein. For instance, studies on similar compounds have explored their potential as inhibitors of enzymes like DNA gyrase or various kinases by predicting their binding orientation and affinity within the enzyme's active site. nih.gov The N-H protons of the thiourea group, the carbonyl oxygen of the benzoyl group, and the nitrogen atoms of the indazole ring are all potential hydrogen bond donors or acceptors that would be critical in its interaction with protein residues.

Binding Energy Calculations and Affinity Prediction

Specific binding energy calculations and affinity predictions for this compound are not documented in the searched scientific papers. Such calculations are typically performed as part of molecular docking studies to quantify the strength of the ligand-receptor interaction. The binding energy, often expressed in kcal/mol, provides a numerical estimate of the binding affinity, with lower (more negative) values indicating a more stable and potentially more potent interaction. These calculations help in ranking potential drug candidates and understanding the contribution of different parts of the molecule to the binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of compounds with their biological activity. While QSAR studies have been conducted on series of N-benzoyl-N'-phenylthiourea and N-benzoyl-N'-naphthylthiourea derivatives to optimize their anticancer activities, no specific QSAR model for this compound has been found. atlantis-press.comubaya.ac.idresearchgate.net These studies typically use physicochemical descriptors (like lipophilicity, electronic properties, and steric parameters) to build a mathematical model that can predict the activity of new, unsynthesized derivatives. atlantis-press.com This approach aids in the rational design of more potent compounds by identifying the key molecular features that influence their biological effects.

Mechanistic Investigations of Biological Modalities at Molecular and Cellular Level

Structure-Activity Relationship (SAR) Studies for Bioactivity Enhancement

The biological potency of N-benzoyl-N'-(1H-indazol-6-yl)thiourea derivatives is intricately linked to their molecular structure. Structure-Activity Relationship (SAR) studies are crucial for optimizing this scaffold to enhance bioactivity. These investigations systematically alter the molecule's architecture to understand how specific chemical features influence its interaction with biological targets.

The therapeutic efficacy of drug candidates is significantly governed by a combination of electronic, steric, and lipophilic properties. rasayanjournal.co.inubaya.ac.id These parameters influence everything from cell membrane penetration to the strength of drug-receptor interactions. rasayanjournal.co.inubaya.ac.id

Electronic Effects : The electronic nature of substituents on the benzoyl and indazolyl rings, often quantified by the Hammett constant (σ), can modulate the acidity of the N-H protons and the electron density across the molecule. This impacts solubility and the ability to form hydrogen bonds with target proteins. rasayanjournal.co.inubaya.ac.id For instance, the introduction of fluorine atoms can modulate pKa values, which is a common strategy in drug design. nih.gov

Steric Effects : The size and shape of substituents, or steric parameters, are critical for determining how well a molecule fits into the binding pocket of a biological target. rasayanjournal.co.inubaya.ac.id Regression analysis on related N-benzoyl-N'-phenylthiourea compounds has shown that steric factors can have a more significant impact on antiviral activity than lipophilic or electronic parameters. rasayanjournal.co.inubaya.ac.id

Lipophilicity : This parameter, often expressed as log P, dictates a compound's ability to partition between aqueous and lipid environments, which is essential for crossing biological membranes. rasayanjournal.co.inubaya.ac.id Drug fluorination is a common method used to increase liposolubility, thereby enhancing membrane permeation and subsequent in vivo absorption and transport. nih.gov

A systematic analysis of these features allows for the development of Quantitative Structure-Activity Relationship (QSAR) models, which can predict the biological activity of novel derivatives and guide the synthesis of more potent compounds. nih.gov

Systematic modifications of the three core components of the this compound scaffold—the benzoyl ring, the indazolyl ring, and the thiourea (B124793) linker—are central to enhancing biological activity.

Benzoyl Moiety : The benzoyl group can be substituted with various functional groups to fine-tune the molecule's properties. For example, replacing the benzoyl group with a naphthoyl group has been explored in related thiourea derivatives to alter the molecule's size, shape, and lipophilicity. nih.gov The introduction of fluorine atoms or trifluoromethyl groups onto the benzoyl ring has been shown to correlate with potent antimicrobial and antibiofilm activities in similar benzoylthiourea (B1224501) compounds. nih.gov

Indazolyl Moiety : The indazole ring is a "privileged scaffold" in medicinal chemistry, and its substitution offers a powerful means to modulate activity. Studies on other indazole-containing compounds have shown that adjustments to substituents, such as adding various benzyl (B1604629) groups, can significantly increase potency against targets like histone deacetylases. researchgate.net For example, N-(1H-indazol-6-yl)benzenesulfonamide has been used as a core structure to develop highly effective Polo-like kinase 4 (PLK4) inhibitors through structural simplification and fragment growth methodologies. nih.gov

Thiourea Linker : The thiourea linker (-NH-C(S)-NH-) is critical for the molecule's conformational flexibility and its ability to act as a hydrogen bond donor and acceptor. nih.gov While less frequently modified than the aromatic rings, its replacement with a urea (B33335) group (oxygen instead of sulfur) can significantly alter electronic properties and hydrogen bonding capabilities, leading to a different biological profile. The inherent flexibility of the thiourea moiety facilitates the synthesis of a wide range of structures with diverse properties. researchgate.net

Target Identification and Molecular Mechanism of Action Studies

Identifying the specific biomolecules with which this compound and its analogs interact is fundamental to understanding their mechanism of action. Research has focused primarily on enzyme inhibition, with some exploration of receptor binding and nucleic acid interactions.

This class of compounds has shown inhibitory activity against a diverse array of enzymes implicated in various diseases.

Protein Kinases : Protein kinases are a major focus for thiourea derivatives.

EGFR and HER-2 : The epidermal growth factor receptor (EGFR) is a key target in cancer therapy. nih.gov Novel thiourea derivatives have been developed as EGFR tyrosine kinase inhibitors (TKIs). nih.gov Some exhibit potent antiproliferative effects by reducing the tyrosine phosphorylation of EGFR and inhibiting downstream signaling pathways. nih.gov Related scaffolds have demonstrated inhibitory activity against both EGFR and HER-2, which are often implicated in intrinsic and acquired resistance to cancer therapies. nih.govscienceopen.com

BRAF (V600E) protein kinase : The BRAF V600E mutation is a known oncogenic driver in many cancers. nih.gov High-throughput screening has identified quinolol and naphthol compounds with thiourea-like structures that preferentially inhibit BRAF V600E with IC50 values in the sub-micromolar range. nih.gov

Other Kinases : Indazole-based scaffolds have also yielded potent inhibitors for other kinases, such as Polo-like kinase 4 (PLK4), which is a crucial regulator of cell mitosis. nih.gov

DNA Gyrase B : In the search for new antimicrobial agents, benzoylthiourea derivatives have been investigated as inhibitors of bacterial enzymes. Molecular docking studies have shown that these compounds have a binding affinity for the active site of Escherichia coli DNA gyrase B, a key enzyme in bacterial DNA replication. nih.gov

Urease : Certain fluorophenyl thiourea derivatives have demonstrated the ability to inhibit urease, an enzyme that can be a virulence factor in some bacterial infections. researchgate.net

The inhibitory activities of selected indazole and thiourea derivatives are summarized in the table below.

| Derivative/Compound | Target Enzyme | Measurement | Value |

| 1H-indazole derivative 109 | EGFR T790M Kinase | IC₅₀ | 5.3 nM |

| 1H-indazole derivative 109 | EGFR Kinase | IC₅₀ | 8.3 nM |

| Thiazolyl-pyrazoline 7b | EGFR Kinase | IC₅₀ | 83 nM scienceopen.com |

| N-(1H-indazol-6-yl)benzenesulfonamide K22 | PLK4 | IC₅₀ | 0.1 nM nih.gov |

| Quinolol/naphthol compound 2 | BRAFV600E | IC₅₀ | ~100 nM nih.gov |

| Fluorophenyl thiourea derivative | Urease | IC₅₀ | 32.76 µM researchgate.net |

Beyond direct enzyme inhibition, understanding how these compounds bind to cell surface or intracellular receptors is key to elucidating their pharmacological profile.

Studies on structurally related C-benzoyl-1,2,3-triazole derivatives have demonstrated their ability to displace ligands from the benzodiazepine (B76468) receptor, with activity being influenced by the nature of substituents. nih.gov Neutral and lipophilic substituents tended to show higher activity. nih.gov

Selectivity is a critical aspect of drug development. Compounds are often profiled against a panel of receptors and kinases to determine their specificity. The development of dual inhibitors, such as those targeting both EGFR and IGF-1R, represents a strategy to combat cancer resistance that can arise from receptor heterodimerization. reactionbiology.com Fine-tuning the substituents on the core scaffold is a sensitive process that can significantly influence kinase affinities and selectivity. reactionbiology.com

The interaction of small molecules with nucleic acids like DNA and RNA represents another potential mechanism of action. While direct studies on this compound are limited, research on related thiourea-containing ligands provides valuable insights.

Thiourea derivatives can act as ligands to form metal complexes, and these complexes have been shown to interact with DNA. researchgate.netdntb.gov.ua For example, copper(I) complexes of 1-Benzyl-3-(4-ethyl-pyridin-2-yl)-thiourea have been investigated for their binding interactions with calf thymus DNA through absorption, emission, and viscosity studies. researchgate.net Such complexes can bind to DNA and, in some cases, induce oxidative cleavage of supercoiled DNA, suggesting a potential mechanism for cytotoxicity. researchgate.net Similarly, thiosemicarbazone-based ligands, which share structural similarities with thioureas, have been synthesized as potential binders for specific DNA structures like G-quadruplexes. nih.gov

Cellular Effects and Pathways (Excluding Clinical Outcomes)

There is no specific data from in vitro assays detailing the antiproliferative or cytotoxic effects of this compound against any cancer cell lines. While related indazole derivatives have shown efficacy against cancer cells, these findings cannot be extrapolated to the specific compound without direct experimental evidence. nih.gov

No published minimum inhibitory concentration (MIC) or other in vitro assay results are available to confirm or deny the antimicrobial activity of this compound against specific bacterial or fungal strains. Studies on other novel benzoylthiourea ligands have demonstrated antibacterial and antifungal properties, but these are not specific to the requested compound. researchgate.net

There is no available research documenting the antioxidant or radical scavenging capabilities of this compound through in vitro experiments such as DPPH or ABTS assays.

No studies investigating the effects of this compound on anti-inflammatory pathways have been found in the reviewed literature.

Due to the lack of specific research data for this compound, data tables and detailed research findings for the requested subsections cannot be generated.

Advanced Analytical Methodologies and Sensor Development for N Benzoyl N 1h Indazol 6 Yl Thiourea

Electrochemical Sensing Applications of Thiourea (B124793) Derivatives

Electrochemical sensors offer a promising avenue for the rapid and sensitive detection of thiourea derivatives, including N-benzoyl-N'-(1H-indazol-6-yl)thiourea. The core of this approach lies in the electrochemical activity of the thiourea moiety, which can be oxidized at an electrode surface. The development of such sensors typically involves the modification of a working electrode to enhance sensitivity and selectivity.

Glassy carbon electrodes (GCEs) are common platforms for these sensors, often modified with nanomaterials to increase the electroactive surface area and catalyze the oxidation reaction. For instance, GCEs modified with gold nanoparticles (AuNPs) or other metal nanoparticles have been shown to be effective for the detection of various organic molecules. The principle of detection relies on the change in current or potential upon the oxidation of the thiourea group when a potential is applied to the electrode.

The electrochemical oxidation of the thiourea functional group is the key reaction for its detection. By applying techniques such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV), a relationship between the concentration of the thiourea derivative and the measured peak current can be established. This allows for the quantitative determination of the analyte. While specific studies on this compound are not extensively documented, the general principles of thiourea sensing suggest that a sensitive electrochemical method could be readily developed.

Table 1: Representative Electrochemical Sensing Parameters for Thiourea Derivatives This table presents typical parameters that could be adapted for the analysis of this compound based on existing methods for similar compounds.

| Parameter | Description | Typical Value/Range |

| Working Electrode | The electrode where the electrochemical reaction of interest occurs. | Glassy Carbon Electrode (GCE) |

| Modification | Materials applied to the electrode surface to enhance performance. | Gold Nanoparticles (AuNPs) |

| Technique | The electrochemical method used for quantification. | Differential Pulse Voltammetry (DPV) |

| pH of Supporting Electrolyte | The pH of the medium in which the analysis is performed. | 4.0 - 7.0 |

| Potential Range | The range of electrical potential scanned during the measurement. | +0.2 V to +1.0 V (vs. Ag/AgCl) |

| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. | 10⁻⁷ to 10⁻⁹ M |

Spectrophotometric Determination Methods

Spectrophotometry provides a robust and widely accessible method for the quantitative analysis of compounds containing chromophoric groups. This compound possesses both benzoyl and indazole moieties, which are expected to exhibit strong absorbance in the ultraviolet (UV) region.

A direct UV spectrophotometric method can be developed by identifying the wavelength of maximum absorbance (λmax) of the compound in a suitable solvent, such as methanol (B129727) or acetonitrile (B52724). A calibration curve can then be constructed by plotting absorbance against a series of known concentrations, adhering to the Beer-Lambert law. For instance, a validated UV spectrophotometric method for benzoyl peroxide, a related chromophoric structure, has been established with a λmax at 234.8 nm. researchgate.net A similar wavelength region would likely be suitable for this compound.

Indirect spectrophotometric methods can also be employed. These often involve a chemical reaction that produces a colored product, which is then measured. For thiourea derivatives, this could involve complexation with a metal ion or a reaction with an oxidizing agent, leading to a measurable color change. For example, an indirect method for other pharmaceuticals involves oxidation with N-bromosuccinimide and subsequent reaction with a dye, with the change in absorbance measured at a specific wavelength in the visible region.

Table 2: Potential Spectrophotometric Determination Parameters This table outlines plausible parameters for a UV-Vis spectrophotometric method for this compound.

| Parameter | Description | Illustrative Value |

| Technique | The type of spectrophotometric method. | Direct UV Spectrophotometry |

| Solvent | The solvent used to dissolve the analyte. | Methanol or Acetonitrile |

| Wavelength (λmax) | The wavelength of maximum absorbance. | ~235 - 270 nm |

| Concentration Range | The range of concentrations over which the method is linear. | 1 - 20 µg/mL |

| Correlation Coefficient (R²) | A measure of the linearity of the calibration curve. | > 0.999 |

Chromatographic Separation and Detection Techniques (e.g., HPLC, LC-MS, UPLC)

Chromatographic techniques are powerful tools for the separation, identification, and quantification of compounds in complex mixtures. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is highly suitable for the analysis of this compound due to its molecular structure.

A typical RP-HPLC method would utilize a C18 column as the stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acid modifier like formic acid) and an organic solvent (e.g., acetonitrile or methanol). The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. Detection is commonly achieved using a UV detector set at the λmax of the compound.

For enhanced sensitivity and structural confirmation, HPLC can be coupled with a mass spectrometer (LC-MS). This allows for the determination of the compound's mass-to-charge ratio, providing a high degree of specificity and aiding in the identification of metabolites or degradation products. Ultra-Performance Liquid Chromatography (UPLC) offers faster analysis times and improved resolution compared to conventional HPLC by using columns with smaller particle sizes. nih.gov

A validated RP-HPLC method for a novel N-acyl thiourea derivative provides a relevant example of the chromatographic conditions that could be applied. nih.gov The method demonstrated good linearity, precision, and accuracy, with a low limit of detection and quantification. nih.gov

Table 3: Representative RP-HPLC Method Parameters for N-Acyl Thiourea Derivatives This table details typical conditions for an RP-HPLC method that could be adapted for the analysis of this compound, based on a validated method for a similar compound. nih.gov

| Parameter | Description | Example Condition |

| Instrument | The liquid chromatography system. | High-Performance Liquid Chromatograph |

| Column | The stationary phase used for separation. | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | The solvent system used to elute the compound. | Acetonitrile : Water (gradient or isocratic) |

| Flow Rate | The speed at which the mobile phase passes through the column. | 1.0 mL/min |

| Detection | The method used to detect the compound after separation. | UV detector at λmax (e.g., 265 nm) |

| Injection Volume | The amount of sample introduced into the system. | 20 µL |

| Retention Time | The time at which the compound elutes from the column. | Dependent on specific conditions |

| LOD | Limit of Detection. | ~0.0174 µg/mL nih.gov |

| LOQ | Limit of Quantification. | ~0.0521 µg/mL nih.gov |

Future Perspectives and Research Directions for N Benzoyl N 1h Indazol 6 Yl Thiourea

Design and Synthesis of Novel Analogs with Enhanced Specificity and Potency

A primary avenue for future research lies in the rational design and synthesis of novel analogs of N-benzoyl-N'-(1H-indazol-6-yl)thiourea. The goal is to enhance biological activity, improve selectivity for specific targets, and optimize pharmacokinetic profiles. Structure-activity relationship (SAR) studies will be fundamental to this effort. benthamdirect.com Key synthetic strategies will likely involve modifications at several key positions on the parent molecule.

Substitution on the Benzoyl Ring: Introducing various electron-donating or electron-withdrawing groups onto the benzoyl ring can significantly influence the electronic properties and binding interactions of the molecule. For instance, the incorporation of halogen atoms or trifluoromethyl groups has been shown to enhance the antimicrobial and antifungal activities of benzoylthiourea (B1224501) derivatives. mdpi.com

Modification of the Indazole Core: Alterations to the indazole ring system, such as substitution at different positions or replacement with bioisosteric heterocyclic rings, could modulate the compound's target specificity and potency. researchgate.netbenthamdirect.com

These synthetic efforts will aim to produce a library of compounds for screening against various biological targets. The following table outlines potential modifications and their expected impact.

| Modification Site | Example Substituents | Potential Impact on Activity |

| Benzoyl Ring (para-, meta-, ortho-) | -Cl, -F, -CF3, -OCH3, -NO2 | Enhanced potency, altered target selectivity, improved lipophilicity. |

| Indazole Ring (N1, C3, C5, C7) | -CH3, -Halogens, small alkyl chains | Modulated kinase selectivity, improved metabolic stability. |

| Thiourea (B124793) Linker | Replacement of S with O; N-alkylation | Altered hydrogen bonding, modified solubility and pharmacokinetic properties. |

Multi-Targeting Approaches and Combination Studies

The complexity of diseases like cancer often necessitates therapeutic strategies that can address multiple pathological pathways simultaneously. The indazole scaffold has shown promise in the design of multi-target kinase inhibitors. nih.gov Given that many signaling pathways are implicated in cancer cell proliferation and survival, developing analogs of this compound that can inhibit multiple key kinases (e.g., VEGFR, FGFR, DDR2) represents a promising direction. benthamdirect.comnih.govnih.gov This approach could lead to more effective treatments and potentially overcome drug resistance mechanisms. nih.gov

Furthermore, investigating the synergistic effects of this compound and its future analogs in combination with existing therapeutic agents is a critical area of research. Combination therapies can often achieve a greater therapeutic effect at lower doses, thereby reducing toxicity and the likelihood of developing resistance. Studies could explore combinations with standard chemotherapeutic drugs, targeted therapies, or immunotherapy agents to identify effective treatment regimens for various diseases. biointerfaceresearch.com

Advanced Computational Modeling for De Novo Ligand Design

To accelerate the drug discovery process, advanced computational modeling techniques will be indispensable. Molecular docking studies, which have been applied to benzoylthiourea derivatives, can provide initial insights into the binding modes and affinities of these compounds with their biological targets. biointerfaceresearch.commdpi.com